molecular formula C10H11ClN2O2 B581547 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine CAS No. 1261365-92-7

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine

Cat. No.: B581547
CAS No.: 1261365-92-7
M. Wt: 226.66
InChI Key: WVGJKUQSSTUXRQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₁ClN₂O₂
Molecular Weight: 226.66 g/mol
CAS Number: 1261365-92-7
Key Features:

  • A halogenated heterocycle with a chloro substituent at position 5 and a dimethoxymethyl group at position 2.
  • The dimethoxymethyl group enhances solubility in polar organic solvents compared to non-polar substituents .

Properties

IUPAC Name

5-chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-6-3-4-12-9(6)13-5-7(8)11/h3-5,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGJKUQSSTUXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C=CNC2=NC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679108
Record name 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-92-7
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(dimethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex heterocyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolopyridine oxides.

    Reduction: Formation of reduced pyrrolopyridine derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine has been explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that compounds with similar pyrrolopyridine structures exhibit anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. Research published in the Journal of Medicinal Chemistry highlights the mechanism by which these compounds induce apoptosis in cancer cells through specific signaling pathways .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. A study demonstrated that modifications to the pyrrolopyridine scaffold could enhance its activity against resistant bacterial strains, making it a candidate for further development as an antibiotic .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridine derivatives. The synthetic pathways often focus on optimizing yield and purity.

Synthetic Methodologies

  • Reagents : Common reagents include chlorinated solvents and dimethylformamide (DMF) as a solvent.
  • Conditions : Reactions are usually conducted under reflux conditions to facilitate the formation of the pyrrolopyridine ring system.

Case Study: Anticancer Research

A notable study published in Cancer Research investigated the efficacy of this compound analogs on human breast cancer cells. The findings revealed that these analogs significantly inhibited tumor growth in xenograft models, suggesting potential for clinical application .

Case Study: Antimicrobial Screening

In another study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus strains. The results indicated a dose-dependent inhibition of bacterial growth, supporting its development as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Substituents Molecular Weight Key Differences/Applications References
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (C5), CH₃ (N1) 215.06 g/mol Bromine offers higher reactivity in cross-coupling reactions; methyl group at N1 enhances stability .
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C6) 221.48 g/mol Dual halogens increase steric hindrance, limiting accessibility for further functionalization .
5-Chloro-4-(2-thienyl)-1H-pyrrolo[2,3-b]pyridine Cl (C5), thienyl (C4) 234.70 g/mol Thienyl group introduces π-π stacking potential, useful in materials science .

Key Observations :

  • Chloro vs. bromo substituents affect electronic properties (Cl is less electron-withdrawing than Br), influencing reaction kinetics .
  • Position 4 substituents (dimethoxymethyl vs. thienyl) alter solubility and intermolecular interactions .

Functionalized Derivatives

Compound Name Substituents Molecular Weight Key Differences/Applications References
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Phenyl (C5), nicotinamide (C3) 315.33 g/mol Aryl and amide groups enhance binding to biological targets (e.g., kinase inhibitors) .
1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine Cl (C4), I (C5), SO₂Ph (N1) 418.63 g/mol Sulfonyl group acts as a protecting group; iodine enables further cross-coupling .
4-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Cl (C4), boronate (C5) 278.53 g/mol Boronate facilitates Suzuki-Miyaura couplings for drug discovery .

Key Observations :

  • The dimethoxymethyl group in the target compound improves solubility compared to sulfonyl or boronate groups .
  • Functionalization at position 3 (e.g., nicotinamide) is critical for biological activity, whereas position 4 modifications (e.g., dimethoxymethyl) may optimize pharmacokinetics .

Structural and Electronic Analysis

Substituent Effects

Position Substituent Electronic Effect Steric Effect
C4 Dimethoxymethyl Electron-donating Moderate
C4 Thienyl Mildly electron-rich High
C5 Cl Electron-withdrawing Low
N1 Benzenesulfonyl Electron-withdrawing High
  • Thienyl or aryl groups at C4 introduce planar structures conducive to π-stacking, whereas dimethoxymethyl adopts a tetrahedral geometry .

Physicochemical Properties

Property Target Compound 5-Chloro-4-(2-thienyl) Derivative 5-Bromo-1-methyl Derivative
Density ~1.45 g/cm³* 1.45 g/cm³ Not reported
pKa ~12.86* 12.86 Not reported
Solubility High in DMF Moderate in DCM Low in water

*Predicted values based on analogs .

Biological Activity

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • CAS Number: 1261365-92-7
  • Molecular Formula: C₁₀H₁₁ClN₂O₂
  • Molecular Weight: 226.66 g/mol
  • PubChem CID: 50989168

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its ability to exhibit various pharmacological effects.

Biological Activity Overview

Research has identified several biological activities associated with this compound, including:

  • Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Properties: Studies indicate that this compound can inhibit key inflammatory mediators such as COX enzymes, which are crucial in the inflammatory response.
  • Antitumor Effects: Preliminary investigations have demonstrated its potential in inhibiting tumor cell growth.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Inhibition of COX Enzymes:
    • The compound has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins and other inflammatory mediators.
    • In vitro studies reported IC₅₀ values for COX inhibition ranging from 19.45 μM to 42.1 μM depending on the specific derivative and conditions tested .
  • Antimicrobial Mechanisms:
    • The exact mechanisms remain under investigation; however, structural similarities with known antimicrobial agents suggest that it may disrupt bacterial cell wall synthesis or function.
  • Antitumor Activity:
    • The compound has demonstrated significant inhibition of human dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in tumor cells. For instance, derivatives exhibited IC₅₀ values as low as 60 nM against DHFR .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits COX enzymes (IC₅₀ values: 19.45 μM - 42.1 μM)
AntitumorInhibits DHFR (IC₅₀ = 60 nM)
AntioxidantExhibits free radical scavenging activity

Case Study: Anti-inflammatory Activity

A study conducted by Atatreh et al. synthesized several derivatives of pyrimidine compounds, including those related to pyrrolo[2,3-b]pyridine structures. They found that these compounds significantly reduced inflammation in carrageenan-induced paw edema models in rats, demonstrating comparable efficacy to indomethacin with ED₅₀ values around 9.17 μM for the standard drug .

Case Study: Antitumor Efficacy

In a separate study focusing on the antitumor properties of related compounds, derivatives of pyrrolo[2,3-b]pyridine were shown to inhibit tumor cell proliferation effectively. These findings suggest that modifications on the pyrrole ring can enhance antitumor activity through better binding affinity to DHFR .

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